![molecular formula C22H20N6O6S2 B2608837 ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 534596-67-3](/img/no-structure.png)

ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

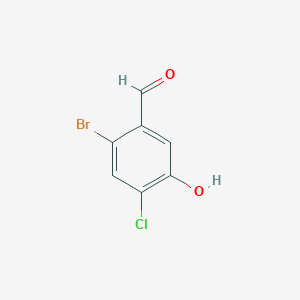

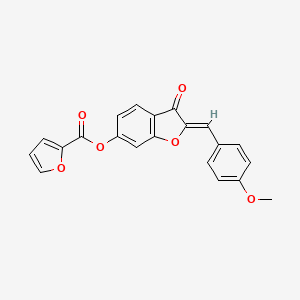

Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H20N6O6S2 and its molecular weight is 528.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Research into heterocyclic compounds containing sulfonamido moieties, similar in structure to ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate, has shown promising antibacterial and antimicrobial properties. Synthesized compounds were found to exhibit significant activity against various bacterial and fungal strains. This suggests potential applications in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013; Sarvaiya, Gulati, & Patel, 2019; Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).

Antitumor and Anticancer Activity

A study explored the synthesis of various derivatives, including pyrrole, pyrrolopyrimidine, and pyrazole, demonstrating significant antitumor activity. This indicates the potential for these compounds, related in structure to the chemical , to be used in cancer treatment research (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Insecticidal Activity

Newly synthesized heterocycles incorporating thiadiazole moiety have shown insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This highlights the chemical's potential application in developing insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Molecular Docking and Computational Studies

Computational studies, including FT-IR, FT-Raman, and molecular docking, have been conducted to understand the molecular structure, stability, and potential biological activity of compounds structurally related to this compound. These studies suggest potential sites for nucleophilic attack and highlight the compound's nonlinear optical properties, indicating possible applications in materials science and enzymatic activity enhancement (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial activity , suggesting that the target could be a microbial protein or enzyme.

Mode of Action

It is likely that the compound interacts with its target to inhibit its function, leading to the death or growth inhibition of the microorganism .

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in the microorganism, leading to its death or growth inhibition.

Result of Action

Based on its potential antimicrobial activity , it can be inferred that the compound likely leads to the death or growth inhibition of the microorganism.

Biochemical Analysis

Temporal Effects in Laboratory Settings

The temporal effects of ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound.", "Starting Materials": [ "4-sulfamoylphenylhydrazine", "ethyl 4-chloroacetoacetate", "4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one", "ethyl 4-aminobenzoate", "thiophenol", "sodium hydride", "potassium carbonate", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid", "4-sulfamoylphenylhydrazine is reacted with ethyl 4-chloroacetoacetate in the presence of potassium carbonate to yield 4-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid.", "Step 2: Synthesis of 4-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester", "4-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid is esterified with ethanol and sulfuric acid to yield 4-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester.", "Step 3: Synthesis of 4-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-one", "4-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is reacted with 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one in the presence of sodium hydride to yield 4-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-one.", "Step 4: Synthesis of ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate", "4-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-one is reacted with thiophenol in the presence of sodium hydride to yield 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoic acid.", "Ethyl 4-aminobenzoate is reacted with acetic anhydride and sulfuric acid to yield ethyl 4-acetamidobenzoate.", "Ethyl 4-acetamidobenzoate is reacted with sodium nitrite and hydrochloric acid to yield ethyl 4-nitrobenzoate.", "Ethyl 4-nitrobenzoate is reduced with sodium hydride in the presence of water to yield ethyl 4-aminobenzoate.", "Ethyl 4-aminobenzoate is reacted with ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate in the presence of sodium bicarbonate to yield ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate." ] } | |

CAS No. |

534596-67-3 |

Molecular Formula |

C22H20N6O6S2 |

Molecular Weight |

528.56 |

IUPAC Name |

ethyl 4-[[2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H20N6O6S2/c1-2-34-21(31)13-3-5-14(6-4-13)25-18(29)12-35-22-26-19-17(20(30)27-22)11-24-28(19)15-7-9-16(10-8-15)36(23,32)33/h3-11H,2,12H2,1H3,(H,25,29)(H2,23,32,33)(H,26,27,30) |

InChI Key |

TVVFGCWLGBDWED-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2608760.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2608761.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate](/img/structure/B2608763.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2608767.png)

![Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2608769.png)

![Tert-butyl 2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)

![4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2608774.png)